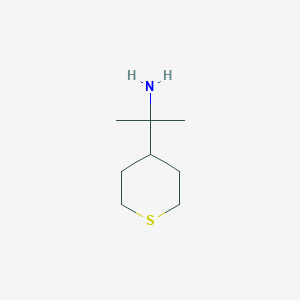

2-(Thian-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGNKKDINRZICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCSCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Thian 4 Yl Propan 2 Amine and Analogues

Precursor Synthesis and Functionalization of the Thiane (B73995) Ring

The formation and substitution of the thiane (thiacyclohexane) ring are foundational steps in the synthesis of the target molecule. These processes involve creating the six-membered sulfur-containing heterocycle and then introducing substituents with the desired stereochemistry.

Cyclization Reactions in Thiacyclohexane Core Formation

The construction of the thiacyclohexane skeleton is commonly achieved through cyclization reactions where a sulfur-containing nucleophile reacts with a suitable difunctional electrophile. One of the most effective methods involves the reaction of a sulfur source with a 1,5-dihaloalkane or an equivalent precursor.

Another powerful strategy is the double Michael addition. In this approach, a sulfur nucleophile, such as sodium sulfide (B99878) or hydrogen sulfide, is added to a 1,4-unsaturated carbonyl compound or a divinyl ketone. This conjugate addition occurs twice, leading to the formation of the six-membered ring in a single, often high-yield, step. The reaction is versatile and allows for the synthesis of various substituted thian-4-ones, which are key intermediates.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| 1,5-Dihalopentane | Sodium Sulfide (Na₂S) | Polar solvent (e.g., DMF) | Thiacyclohexane | Nucleophilic Substitution |

| Divinyl Ketone | Hydrogen Sulfide (H₂S) | Base (e.g., NaOEt) | 4-Thianone | Double Michael Addition |

| 1,5-Pentanediol dimesylate | Sodium Sulfide (Na₂S) | Aprotic solvent | Thiacyclohexane | Nucleophilic Substitution |

Stereoselective Introduction of Substituents on the Thiane Ring

Once the thiane core, often in the form of thian-4-one, is synthesized, substituents can be introduced. Controlling the stereochemistry of these additions is crucial for producing specific isomers of the final compound. Stereoselective alkylation of the enolates derived from thian-4-ones is a key strategy. researchgate.net By using chiral auxiliaries or catalysts, it is possible to direct the approach of an electrophile to a specific face of the enolate, resulting in a high degree of diastereoselectivity or enantioselectivity. nih.gov

For example, the alkylation of a chiral N-acyloxazolidinone enolate with an alkyl halide can proceed with excellent stereocontrol. nih.gov This method allows for the introduction of alkyl groups at positions alpha to the carbonyl with a predictable three-dimensional arrangement, which is essential for synthesizing complex analogues.

Double Addition Reactions for Substituted Thiane Derivatives

Double addition reactions, particularly the thia-Michael addition, are highly effective for both forming the thiane ring and introducing functionality simultaneously. srce.hr The reaction of a sulfur-containing Michael donor with an electron-poor olefin (a Michael acceptor) is a fundamental carbon-sulfur bond-forming reaction. srce.hr When applied to a substrate with two Michael acceptor sites, such as a divinyl sulfone, a double Michael addition can occur, leading to the formation of a heterocyclic ring like thiomorpholine-1,1-dioxide. researchgate.net

This principle is directly applicable to the synthesis of the thiane core. The reaction between a sulfur nucleophile and a conjugated terminal acetylenic ketone can result in a double thia-Michael addition, yielding a β-keto-1,3-dithiane. srce.hr The choice of catalyst, which can range from simple bases to metal catalysts like ferric chloride, can influence the reaction's efficiency and yield. srce.hr

Amine Group Incorporation and Derivatization Approaches

With the substituted thiane ring in hand, the next critical phase is the incorporation of the propan-2-amine side chain. This is typically achieved through well-established methods for amine synthesis, such as reductive amination or nucleophilic substitution.

Reductive Amination of Ketones and Aldehydes for Propan-2-amine Moiety Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.orglibretexts.org To synthesize the 2-(thian-4-yl)propan-2-amine moiety, a precursor such as 1-(thian-4-yl)ethan-1-one would first be reacted with ammonia to form an imine. This intermediate is then reduced in situ to the desired primary amine.

The process is often performed as a one-pot reaction, where the carbonyl compound, the amine source (ammonia for a primary amine), and a reducing agent are combined. wikipedia.org A key advantage of this method is the use of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which can reduce the imine intermediate without significantly reducing the initial ketone. masterorganicchemistry.comlibretexts.org This selectivity prevents side reactions and leads to higher yields of the target amine. masterorganicchemistry.com

Table of Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrate | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Selective for imines over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Milder and less toxic than NaBH₃CN, widely used. masterorganicchemistry.com |

| Hydrogen Gas with Catalyst | H₂/Catalyst | Aldehydes, Ketones | Uses catalysts like Ni, Pd, or Pt; can reduce other functional groups. wikipedia.org |

Alkylation Reactions of Nitrogen Nucleophiles with Electrophilic Centers

An alternative route to the amine group is through the alkylation of a nitrogen nucleophile, such as ammonia. This reaction involves the nucleophilic aliphatic substitution (SN2) of an alkyl halide by the amine. For the synthesis of this compound, a suitable electrophilic precursor would be a compound like 2-bromo-2-(thian-4-yl)propane. Ammonia would act as the nucleophile, attacking the carbon bearing the bromine atom to form the carbon-nitrogen bond.

A significant challenge with this method is controlling the degree of alkylation. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability that the alkyl halide will react with ammonia rather than the product amine. However, due to the difficulty in controlling selectivity, this method is often less preferred than reductive amination for the synthesis of primary amines.

Reduction of Nitrogen-Containing Functional Groups (e.g., nitriles, amides, azides)

The reduction of various nitrogen-containing functional groups represents a fundamental and versatile approach for the synthesis of this compound and its analogues. This strategy allows for the transformation of readily available precursors into the desired amine product through the use of specific reducing agents and reaction conditions. The choice of the nitrogen-containing precursor—such as a nitrile, amide, or azide—influences the selection of the appropriate reduction methodology to achieve high yields and chemoselectivity.

The reduction of nitriles offers a direct route to primary amines. For instance, a precursor like 2-(thian-4-yl)acetonitrile can be converted to the corresponding amine through catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be utilized for this transformation.

Amides also serve as valuable precursors for amine synthesis. The reduction of a primary amide, such as 2-(thian-4-yl)propanamide, with a powerful reducing agent like LiAlH4, will yield the target primary amine. This method can also be extended to the synthesis of secondary and tertiary amines by starting with appropriately N-substituted amides.

The reduction of azides provides another clean and efficient pathway to primary amines. The azide group can be introduced via nucleophilic substitution and subsequently reduced to the amine. Common methods for azide reduction include catalytic hydrogenation or the Staudinger reaction, which involves treatment with triphenylphosphine followed by hydrolysis.

| Precursor Functional Group | Common Reducing Agents | Resulting Amine |

| Nitrile (-CN) | H₂/Raney Ni, H₂/Pd-C, LiAlH₄ | Primary Amine |

| Amide (-CONH₂) | LiAlH₄ | Primary Amine |

| Azide (-N₃) | H₂/Pd-C, LiAlH₄, PPh₃/H₂O | Primary Amine |

Advanced Amination Methodologies (e.g., Gabriel Synthesis, Hofmann/Curtius Rearrangements)

Beyond direct reduction methods, a number of advanced amination methodologies can be employed for the synthesis of this compound, particularly when specific regioselectivity or avoidance of side reactions is critical.

The Gabriel Synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides. This process involves the N-alkylation of potassium phthalimide with a suitable substrate, such as a 2-halo-2-(thian-4-yl)propane. The resulting phthalimide intermediate is then cleaved, typically by treatment with hydrazine (Ing-Manske procedure) or acid hydrolysis, to release the desired primary amine, effectively preventing the overalkylation that can occur with direct amination using ammonia.

Rearrangement reactions of carboxylic acid derivatives also provide strategic routes to primary amines. The Hofmann rearrangement utilizes a primary amide, which is treated with bromine or chlorine in the presence of a strong base. This induces a rearrangement to form an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine with the loss of one carbon atom. The Curtius rearrangement begins with a carboxylic acid, which is converted to an acyl azide. Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed to the primary amine, also with the loss of a carbon atom.

| Methodology | Starting Material | Key Intermediate |

| Gabriel Synthesis | Alkyl Halide | N-Alkylphthalimide |

| Hofmann Rearrangement | Primary Amide | Isocyanate |

| Curtius Rearrangement | Acyl Azide | Isocyanate |

Enantioselective Hydrogenation Routes for Chiral Amine Synthesis

The synthesis of specific enantiomers of chiral amines is of paramount importance in pharmaceutical chemistry, as different enantiomers can exhibit distinct pharmacological activities. Enantioselective hydrogenation is a powerful technique to achieve this, enabling the production of single-enantiomer amine products from prochiral precursors.

This approach typically involves the asymmetric hydrogenation of a C=N double bond in an imine or a related prochiral substrate. The key to achieving high enantioselectivity lies in the use of a chiral catalyst, which is often a transition metal complex (e.g., rhodium, ruthenium, or iridium) coordinated to a chiral ligand. For the synthesis of an enantiomerically enriched version of this compound, a potential strategy would involve the asymmetric hydrogenation of a corresponding prochiral imine or enamine derived from a thiane-containing ketone. The choice of the chiral ligand is critical in directing the stereochemical outcome of the hydrogenation reaction, and a wide array of such ligands have been developed to provide high enantiomeric excesses for various substrates.

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The efficient synthesis of a library of related compounds for structure-activity relationship (SAR) studies often relies on the strategic implementation of convergent or divergent synthetic pathways.

A convergent synthesis involves the independent preparation of key fragments of the target molecules, which are then joined together in the later stages of the synthesis. For derivatives of this compound, this could entail the synthesis of a variety of substituted thiane rings and a range of amine-containing side chains, which are then coupled to generate a diverse set of final products. This approach is often more efficient for complex targets as it allows for the optimization of individual fragment syntheses before their combination.

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a wide array of different analogues. Starting with this compound as the central scaffold, a multitude of derivatives can be generated through reactions at the amine functionality, such as N-alkylation, N-acylation, or sulfonylation, to explore the impact of different substituents on the properties of the molecule.

Strategic Carbon-Nitrogen Bond Formation in Heterocyclic Systems

The formation of the crucial carbon-nitrogen bond is a central theme in the synthesis of this compound and its derivatives. Several strategic methods can be employed to construct this bond within the context of the heterocyclic thiane system.

Reductive amination is a highly effective one-pot method that combines a ketone or aldehyde with an amine in the presence of a reducing agent. For example, the reaction of 4-acetylthiane with ammonia and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can directly yield this compound. This method is versatile and can be adapted to produce secondary and tertiary amines by using primary or secondary amines instead of ammonia.

Nucleophilic substitution reactions provide another route, where an amine nucleophile displaces a suitable leaving group. This would typically involve the reaction of an amine with a substrate such as 2-halo-2-(thian-4-yl)propane.

More advanced techniques include transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. While traditionally used for the formation of aryl-nitrogen bonds, variations of this methodology can be applied to the formation of alkyl-nitrogen bonds, offering a powerful tool for C-N bond construction under relatively mild conditions.

Protection and Deprotection Strategies for Thiane and Amine Functionalities

In the course of a multi-step synthesis, it is often necessary to temporarily mask or protect certain functional groups to prevent them from reacting under specific conditions. The selection of appropriate protecting groups is guided by their stability to the desired reaction conditions and the ease with which they can be removed.

The amine functionality is frequently protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability to a broad range of non-acidic conditions and its straightforward removal with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Another common amine protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

The thiane moiety , being a thioether, is generally robust. However, it can be susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, especially in the presence of strong oxidizing agents. If such conditions are required in the synthetic sequence, it may be necessary to perform the reaction before the introduction of the thiane ring or to develop a synthetic route that avoids such reagents. In some instances, the thioether can be intentionally oxidized to a sulfoxide to alter the reactivity of the molecule, and then subsequently reduced back to the thioether.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagents |

| Amine | tert-Butyloxycarbonyl | Boc | TFA, HCl |

| Amine | Benzyloxycarbonyl | Cbz | H₂, Pd/C |

Reaction Mechanisms and Chemical Transformations of 2 Thian 4 Yl Propan 2 Amine

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it both nucleophilic and basic, driving its characteristic reactions.

The secondary amine in 2-(Thian-4-yl)propan-2-amine can undergo oxidation, though the products differ from those of primary amines. Direct oxidation typically leads to the formation of an iminium ion as a key intermediate. While primary amines can be oxidized to imines and subsequently to oximes, secondary amines lack the second hydrogen on the nitrogen required for the formation of a neutral imine. Further oxidation can potentially lead to nitrones or other complex products, but the initial and most common oxidation pathway involves the formation of an iminium cation.

The nitrogen atom's lone pair makes the amine group an effective nucleophile, enabling it to participate in various nucleophilic substitution reactions by attacking electron-deficient centers. msu.edu

Acylation: The amine reacts readily with acylating agents like acid chlorides or acid anhydrides to form stable N,N-disubstituted amides. libretexts.org In this reaction, the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Alkylation: The amine can be alkylated by reaction with alkyl halides through an SN2 mechanism. msu.edu The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction converts the secondary amine into a tertiary amine. libretexts.org If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. msu.edulibretexts.org

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | N-acetyl-2-(thian-4-yl)propan-2-amine (Amide) |

| Alkylation | Methyl Iodide | N-methyl-2-(thian-4-yl)propan-2-amine (Tertiary Amine) |

| Exhaustive Alkylation | Excess Methyl Iodide | N,N-dimethyl-2-(thian-4-yl)propan-2-aminium iodide (Quaternary Ammonium Salt) |

When a secondary amine like this compound reacts with an aldehyde or a ketone, it forms an enamine through an iminium ion intermediate. libretexts.orgpressbooks.pub The process is acid-catalyzed and reversible. The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), proceeds through the following steps: masterorganicchemistry.com

Protonation: The carbonyl oxygen of the aldehyde or ketone is protonated by an acid catalyst, making the carbonyl carbon more electrophilic. chemistrysteps.comyoutube.com

Addition: The nucleophilic nitrogen atom of the secondary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding a neutral tetrahedral intermediate called a carbinolamine. pressbooks.pubyoutube.com

Protonation: The oxygen atom of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgpressbooks.pub

Elimination: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond. libretexts.org This results in a positively charged species known as an iminium ion. pressbooks.pubchemistrysteps.com

Deprotonation: Because the nitrogen in the iminium ion has no protons to lose, a proton is removed from an adjacent carbon (the α-carbon) by a base. pressbooks.pub This neutralizes the charge and forms the final enamine product, which contains a carbon-carbon double bond adjacent to the nitrogen atom.

Transformations Involving the Thiane (B73995) Heterocycle

The sulfur atom in the thiane ring is a key site of reactivity, primarily involving oxidation and electrophilic attack.

The sulfide (B99878) (thioether) linkage in the thiane ring can be readily oxidized. The oxidation occurs in a stepwise manner, first yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. masterorganicchemistry.com The degree of oxidation can often be controlled by the choice of oxidant and the reaction stoichiometry. organic-chemistry.org

Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate, typically stops at the sulfoxide stage. organic-chemistry.org

Sulfone Formation: Using stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate) leads to the formation of the corresponding sulfone. masterorganicchemistry.comorganic-chemistry.org

| Oxidizing Agent | Typical Product | Conditions |

| H₂O₂ (1 equiv.) | Sulfoxide | Catalyzed by acids or metal catalysts (e.g., Sc(OTf)₃) organic-chemistry.org |

| m-CPBA (1 equiv.) | Sulfoxide | Controlled temperature |

| Potassium Peroxymonosulfate | Sulfone | Diastereoselective oxidation acs.org |

| H₂O₂ (excess) | Sulfone | Often requires stronger conditions or specific catalysts organic-chemistry.org |

| m-CPBA (≥2 equiv.) | Sulfone | Further oxidation of the intermediate sulfoxide |

The sulfur atom of the thiane ring possesses two lone pairs of electrons, allowing it to act as a nucleophile and attack electrophiles. The oxidation to a sulfoxide is a prime example of such a reaction, where the sulfur attacks an electrophilic oxygen atom from the oxidizing agent.

The oxidation of the prochiral sulfur atom in the thiane ring to a sulfoxide creates a new stereocenter. acs.orgnih.gov The direction of the electrophilic attack (oxidation) is influenced by the steric hindrance of the substituents on the ring. For 4-substituted thianes, the ring exists in a chair conformation with the substituent preferentially in the equatorial position to minimize steric strain. The incoming electrophile (oxidant) will typically attack the sulfur atom from the less sterically hindered face. Often, this corresponds to axial attack, which results in the newly formed S=O bond being in the more sterically favored equatorial position. acs.org The presence of the bulky 2-propylamine group at the 4-position thus plays a significant role in directing the stereochemical outcome of the oxidation, leading to the preferential formation of one diastereomer over the other. acs.org

Ring-Opening and Ring-Contraction/Expansion Reactions of Thianes

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is generally a stable entity due to its relatively low ring strain, which is comparable to that of cyclohexane (B81311). libretexts.orglibretexts.org However, under specific conditions, it can undergo ring-opening, contraction, or expansion reactions, often influenced by the nature of its substituents.

Ring-Opening Reactions:

The thiane ring is susceptible to ring-opening reactions under conditions that can activate the carbon-sulfur bonds. This can be initiated by strong electrophiles or through oxidation of the sulfur atom. For instance, treatment with strong acids in the presence of a nucleophile could potentially lead to the cleavage of a C-S bond, although this typically requires harsh conditions for a stable ring like thiane.

A more plausible pathway for ring-opening in a molecule like this compound could involve neighboring group participation by the sulfur atom, especially if a reactive center is generated on the side chain. libretexts.orgwikipedia.org If, for example, the amine were converted to a good leaving group, the sulfur atom's lone pair of electrons could act as an internal nucleophile, leading to the formation of a bicyclic sulfonium (B1226848) ion intermediate, which would be highly susceptible to nucleophilic attack, resulting in ring opening.

Ring-Contraction/Expansion Reactions:

Ring contraction and expansion reactions of saturated heterocycles are important transformations in organic synthesis. For thianes, these reactions are less common than for more strained rings like thiiranes (three-membered) or thietanes (four-membered) but can be induced.

Ring Contraction: Ring contraction of a thiane ring to a substituted cyclopentane (B165970) thiol could potentially be achieved through specific rearrangement reactions. However, literature precedents for such transformations on simple 4-substituted thianes are scarce. Photochemical methods have been shown to induce ring contraction in α-acylated thianes, but this specific functionality is absent in this compound.

Ring Expansion: Ring expansion of a thiane ring to a seven-membered thiepane (B16028) ring is also a possibility, for instance, through a Stevens or Sommelet-Hauser rearrangement of a sulfonium ylide. This would require the formation of a sulfonium salt by alkylation of the thiane sulfur, followed by deprotonation at an adjacent carbon. The presence of the 4-(propan-2-amine) substituent does not directly facilitate these reaction pathways.

Intermolecular and Intramolecular Reaction Pathways

The presence of both a nucleophilic amine and a potentially reactive thiane ring allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions:

The primary amine in this compound is a nucleophilic center and can participate in a range of intermolecular reactions. These include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines.

The sulfur atom of the thiane ring can also act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium salts.

Intramolecular Reactions:

Intramolecular reactions are favored when they lead to the formation of stable five- or six-membered rings. In the case of this compound, the distance between the amine nitrogen and the thiane sulfur is too great for simple intramolecular cyclization.

However, as mentioned previously, neighboring group participation (NGP) of the thiane sulfur is a potential intramolecular pathway that can significantly influence the reactivity of the side chain. libretexts.orgwikipedia.orgdalalinstitute.com If a reaction were to occur at the carbon atom bearing the amine group (for instance, a substitution reaction where the amine is first converted to a leaving group), the sulfur atom could attack this carbon intramolecularly. This would form a bridged sulfonium ion intermediate. Subsequent attack by an external nucleophile would then occur, often with retention of stereochemistry at the reaction center. The rate of such a reaction would be significantly accelerated compared to a similar reaction without the participating sulfur atom. wikipedia.org

Acid-Base Chemistry and Protonation Equilibria of the Amine

The amine group of this compound is basic due to the lone pair of electrons on the nitrogen atom. This allows it to accept a proton from an acid, forming a protonated ammonium salt.

The basicity of an amine is quantified by the pKa of its conjugate acid (the protonated form). A higher pKa value for the conjugate acid corresponds to a stronger base. For aliphatic amines, the pKa of the conjugate acid is typically in the range of 9 to 11.

The structure of this compound, being a primary amine on a tertiary carbon, influences its basicity. The presence of the alkyl groups on the carbon attached to the nitrogen has an electron-donating inductive effect, which increases the electron density on the nitrogen and makes the amine more basic than a simple primary amine.

The thiane ring is an aliphatic heterocycle and is expected to have a slight electron-donating effect, similar to a cyclohexane ring. The sulfur atom, being more polarizable than carbon, might have a modest influence on the electronic environment of the amine, but a significant electronic withdrawing or donating effect through the saturated ring is unlikely.

The protonation of this compound will occur at the nitrogen atom of the amine group, as it is the most basic site in the molecule. The sulfur atom in the thiane ring is significantly less basic than the amine.

A reasonable estimate for the pKa of the conjugate acid of this compound would be in the range of 10.5 to 11.0, similar to other tertiary alkylamines.

| Compound/Functional Group | Typical pKa of Conjugate Acid |

| Ammonia (NH₃) | 9.25 |

| Primary Alkylamine (RNH₂) | 10.6-10.8 |

| Secondary Alkylamine (R₂NH) | 10.8-11.1 |

| Tertiary Alkylamine (R₃N) | 9.8-10.8 |

| This compound (estimated) | 10.5 - 11.0 |

This table provides typical pKa ranges for different classes of amines to contextualize the estimated basicity of the target compound.

Computational and Theoretical Investigations of 2 Thian 4 Yl Propan 2 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for studying the fundamental properties of molecular systems. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and energy levels with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the optimized geometries, bond parameters, and electronic properties of organic molecules. scirp.orgnih.gov For the thiane (B73995) ring, the core of 2-(Thian-4-yl)propan-2-amine, DFT calculations provide detailed information about its structural parameters.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, can determine the most stable geometric configuration of the molecule in the gas phase. espublisher.com These studies reveal that the thiane ring adopts a chair conformation, which is its most stable arrangement. Electron diffraction studies of the parent thiane molecule have determined the bond lengths and angles, which serve as a benchmark for computational models. scispace.com

Below is a table of typical structural parameters for a thiane ring, as determined by computational methods, which would be expected to be similar in this compound, with minor perturbations from the substituent.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S | 1.82 Å |

| Bond Length | C-C | 1.54 Å |

| Bond Angle | C-S-C | 97.5° |

| Bond Angle | S-C-C | 112.0° |

| Bond Angle | C-C-C | 112.5° |

| Dihedral Angle | S-C-C-C | -59.0° |

| Dihedral Angle | C-S-C-C | 63.0° |

These values are representative for the parent thiane ring and may vary slightly in substituted analogues.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, known as hyperconjugative interactions, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.eduresearchgate.net

These interactions, primarily involving lone pairs (n) or bonding orbitals (σ) donating electron density into antibonding orbitals (σ*), are crucial for understanding the structure and stability of molecules. The stabilization energy (E(2)) associated with a donor-acceptor interaction can be estimated using second-order perturbation theory. uni-muenchen.de

In the thiane ring of this compound, significant hyperconjugative interactions include:

n(S) → σ(C-C):* Delocalization of a sulfur lone pair into the antibonding orbitals of adjacent carbon-carbon bonds.

σ(C-H) → σ(C-S):* Donation of electron density from C-H bonds into the antibonding orbital of a C-S bond.

σ(C-C) → σ(C-S):* Donation from C-C bonds into the C-S antibonding orbital.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(S) | σ(C2-C3) | ~0.5 - 1.5 | Lone Pair → Antibond |

| σ(C2-H) | σ(C3-C4) | ~2.0 - 3.0 | Bond → Antibond |

| σ(C2-C3) | σ*(C-S) | ~1.0 - 2.5 | Bond → Antibond |

Note: E(2) values are illustrative for thiane-like systems and represent the stabilization energy from the delocalization.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me The HOMO, being the orbital with the highest energy electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. espublisher.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfur and nitrogen atoms, making these sites the most nucleophilic centers. The LUMO is likely a delocalized antibonding orbital (σ*) associated with the C-S or C-N bonds. The HOMO-LUMO gap can be calculated using DFT, providing insights into the molecule's potential reactivity in chemical reactions. imperial.ac.uk

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Primarily located on S and N lone pairs; indicates nucleophilic character. |

| LUMO | +1.0 to +2.0 | Primarily delocalized σ* orbitals; indicates electrophilic sites. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Suggests high kinetic stability. |

Energy values are estimates for a saturated heterocyclic amine and can vary based on the computational method.

Stereoelectronic Effects and Conformational Analysis

The three-dimensional arrangement of atoms and orbitals in a molecule, along with the interactions between them, dictates its conformational preferences and reactivity. chemistrysteps.com In saturated heterocycles like thiane, these stereoelectronic effects are particularly important. researchgate.net

The Perlin effect describes the observation in six-membered rings that the one-bond carbon-hydrogen NMR coupling constant (¹J C-H) is typically larger for equatorial protons than for axial protons (¹J C-Heq > ¹J C-Hax). cdnsciencepub.com This phenomenon arises from stereoelectronic interactions, specifically hyperconjugation. researchgate.net

The underlying cause is the interaction between bonding orbitals of C-H or C-C bonds and the antibonding orbital of a vicinal axial C-H bond (σ → σC-Hax). This interaction donates electron density into the axial C-H antibonding orbital, which weakens and lengthens the axial C-H bond. researchgate.net A weaker, longer bond corresponds to a smaller ¹J C-H coupling constant. In thiane, the lone pairs on the sulfur atom can also participate in this type of hyperconjugation (nS → σC-Hax), further contributing to the effect. researchgate.net NBO analysis is often used to correlate the strength of these hyperconjugative interactions with the observed differences in coupling constants. researchgate.net

| Position in Thiane Ring | ¹J C-Heq (Hz) | ¹J C-Hax (Hz) | Perlin Effect (ΔJ in Hz) |

| C2 / C6 | ~142-145 | ~136-139 | ~5-7 |

| C3 / C5 | ~128-131 | ~123-126 | ~4-6 |

Data is representative of values found in conformationally restricted thiane derivatives.

The anomeric effect is a stereoelectronic phenomenon, most prominently observed in pyranose rings, that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to prefer an axial orientation over the sterically less hindered equatorial position. wikipedia.orgyoutube.com This preference is generally explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (e.g., sulfur) and the antibonding orbital (σ) of the C-substituent bond when it is in the axial position (nS → σC-X). scripps.edu

While the substituent in this compound is at the C4 position and thus not subject to the classical anomeric effect, the conformational preferences of the thiane ring are still heavily influenced by similar stereoelectronic interactions. nih.gov The longer C-S bonds (compared to C-C bonds) and the different bond angles around the sulfur atom lead to a slightly flattened chair conformation compared to cyclohexane (B81311). scispace.com The conformational free energy (A-value) of substituents on a thiane ring can differ from those on a cyclohexane ring due to altered steric interactions and the electronic influence of the sulfur atom. taylorfrancis.com For a substituent at the 4-position of a thiane ring, the preference for the equatorial position is generally maintained to minimize 1,3-diaxial interactions, but the energy difference between the equatorial and axial conformers may be modulated by long-range electronic effects involving the sulfur heteroatom.

Computational Studies on Rotational Barriers and Conformational Isomers

The conformational landscape of this compound is primarily defined by two key structural features: the chair conformation of the thiane ring and the rotational freedom of the C-C bond linking the propan-2-amine substituent to the ring. The thiane ring can exist in two chair conformations, which interconvert via a ring-flipping process. This results in the propan-2-amine group occupying either an axial or an equatorial position. Generally, for monosubstituted cyclohexane rings and their heteroatomic analogues, the equatorial conformation is energetically favored to minimize steric hindrance. chemistrysteps.com

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the relative stabilities of these conformers and the energy barriers separating them. ugm.ac.idresearchgate.net The potential energy surface can be scanned by systematically varying the relevant dihedral angles, such as the C-S-C-C angle of the ring and the C-C-C-N angle of the substituent. The energy difference between the lowest energy conformer (typically the equatorial chair) and the transition state for ring inversion provides the rotational barrier for this process.

Furthermore, rotation around the single bond connecting the isopropylamine (B41738) group to the thiane ring introduces additional conformers. The interaction between the amine group, the methyl groups, and the thiane ring hydrogens dictates the preferred rotational orientation. nih.gov Theoretical calculations can quantify these rotational barriers, which are typically in the range of a few kcal/mol for similar acyclic systems. nih.gov These studies provide crucial insights into the molecule's three-dimensional structure and dynamic behavior in different environments.

Hypothetical data based on computational principles for analogous structures.

Interactive Table 4.2.3.1: Calculated Relative Energies of this compound Conformers| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Equatorial Chair (Staggered) | B3LYP/6-31G(d) | 0.00 | - |

| Axial Chair (Staggered) | B3LYP/6-31G(d) | 2.15 | - |

| Equatorial Chair (Eclipsed) | B3LYP/6-31G(d) | 4.50 | 4.50 |

Topological Analysis of Electron Density

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electronic structure of molecules based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach partitions a molecule into discrete atomic basins, allowing for the quantitative characterization of atoms and chemical bonds. pitt.edu

A key aspect of AIM analysis is the identification of critical points in the electron density, where the gradient of the density is zero. uni-rostock.de Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. researchgate.net The properties of the electron density at these BCPs reveal the nature of the interatomic interaction.

For this compound, AIM analysis can be used to characterize the C-S, C-N, C-C, and C-H bonds. Important parameters at the BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

In this compound, the C-C, C-H, C-S, and C-N bonds are expected to exhibit negative Laplacian values, confirming their covalent character.

Hypothetical data based on computational principles for analogous structures.

Interactive Table 4.3.1.1: Calculated AIM Parameters for Selected Bonds in this compound| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C-S | 0.095 | -0.150 | Covalent |

| C-N | 0.240 | -0.580 | Polar Covalent |

| C-C (ring) | 0.255 | -0.650 | Covalent |

| C-C (substituent) | 0.260 | -0.680 | Covalent |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools in computational chemistry used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orgnih.gov These functions provide a chemically intuitive picture of electron pairs, mapping out regions corresponding to covalent bonds, lone pairs, and atomic cores. wikipedia.orgresearchgate.net

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron near a reference electron. wikipedia.org Its value ranges from 0 to 1. An ELF value close to 1 indicates high electron localization, typical for core electrons, lone pairs, and strong covalent bonds. aps.org An ELF value around 0.5 suggests a more delocalized, electron-gas-like system, characteristic of metallic bonding. aps.org In this compound, ELF analysis is expected to show distinct basins of high localization corresponding to:

The C-C, C-H, C-S, and C-N covalent bonds.

The lone pair electrons on the nitrogen and sulfur atoms.

The core electron shells of the carbon, nitrogen, and sulfur atoms.

Localized Orbital Locator (LOL): LOL is another function that reveals regions of high orbital overlap, providing a clear picture of chemical bonding. rsc.org Like ELF, LOL plots highlight covalent bonds and lone pairs, offering a complementary perspective on electron localization. researchgate.net The analysis of ELF and LOL topologies allows for a quantitative assessment of electron populations within these localized basins, closely mirroring the concepts of Lewis structures. jussieu.fr

Hypothetical data based on computational principles for analogous structures.

Interactive Table 4.3.2.1: Calculated ELF Basin Populations for this compound| Basin Type | Description | Integrated Electron Population (e) |

|---|---|---|

| V(S) | Sulfur lone pairs | 3.85 |

| V(N) | Nitrogen lone pair | 2.15 |

| V(C, S) | Carbon-Sulfur bond | 1.88 |

| V(C, N) | Carbon-Nitrogen bond | 2.05 |

| V(N, H) | Nitrogen-Hydrogen bond | 1.98 |

Theoretical Prediction of Spectroscopic Parameters and Molecular Properties

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing valuable insights into the infrared (IR) and Raman spectra of molecules. nih.gov By employing methods like Density Functional Theory (DFT), it is possible to predict the frequencies, intensities, and normal modes of the fundamental vibrations of a molecule. researchgate.net These calculations are instrumental in assigning experimental spectral bands to specific molecular motions. nih.gov

For this compound, the calculated vibrational spectrum would feature characteristic bands for its functional groups. Key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, often as symmetric and asymmetric stretches for the -NH₂ group. mdpi.com

C-H stretching: Aliphatic C-H stretches appear in the 2850-3000 cm⁻¹ range.

N-H bending (scissoring): Found around 1600 cm⁻¹. nih.gov

C-S stretching: These vibrations for thioethers are generally weak and appear in the 600-800 cm⁻¹ region. cdnsciencepub.com

Thiane ring vibrations: Complex skeletal vibrations involving C-C and C-S stretching and bending modes are expected throughout the fingerprint region (<1500 cm⁻¹). nih.govresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental values. To improve agreement, they are typically scaled by an empirical factor specific to the computational method and basis set used. nih.gov The complementarity of FT-IR and FT-Raman spectroscopy is also crucial; vibrations that are strong in one are often weak in the other, and their combined theoretical prediction provides a more complete picture. spectroscopyonline.com

Hypothetical data based on computational principles for analogous structures.

Interactive Table 4.4.1.1: Predicted Vibrational Frequencies for this compound| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H asymmetric stretch | 3450 | Strong | Weak |

| N-H symmetric stretch | 3360 | Strong | Weak |

| C-H stretch (isopropyl) | 2975 | Medium | Strong |

| C-H stretch (ring) | 2910 | Medium | Strong |

| N-H bend | 1610 | Strong | Weak |

| C-N stretch | 1150 | Medium | Medium |

NMR Chemical Shift Predictions and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become highly effective at predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-values). nih.govimist.ma Accurate prediction of these parameters can be decisive in confirming or assigning the structure of a complex molecule. smu.eduliverpool.ac.uk

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The chemical environment, including electronegativity of nearby atoms (N, S) and conformational effects, heavily influences these values. ipb.pt For instance, protons and carbons adjacent to the nitrogen and sulfur atoms would be expected to resonate at a lower field (higher ppm) compared to purely aliphatic environments.

Calculations also provide J-coupling constants, which are crucial for determining connectivity and stereochemistry. calculatorsconversion.com The magnitude of vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus relationship, making them invaluable for conformational analysis of the thiane ring. smu.edunih.gov

Hypothetical data based on computational principles for analogous structures.

Interactive Table 4.4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C (ring, C-S) | 33.5 | H (ring, axial) | 1.65 |

| C (ring, C-C) | 31.0 | H (ring, equatorial) | 2.80 |

| C (ring, C-H) | 45.0 | H (ring, C-H) | 2.10 |

| C (subst, C-N) | 52.0 | H (subst, methyl) | 1.15 |

Interactive Table 4.4.2.2: Predicted NMR Coupling Constants (J, Hz) for this compound

| Coupled Nuclei | Type | Predicted J-value (Hz) |

|---|---|---|

| Hax-Heq (geminal, ring) | ²JHH | -12.5 |

| Hax-Hax (vicinal, ring) | ³JHH | 11.0 |

| Hax-Heq (vicinal, ring) | ³JHH | 3.5 |

| Heq-Heq (vicinal, ring) | ³JHH | 2.5 |

| C-H (ring) | ¹JCH | 128 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to predict the reactive behavior of a molecule. It provides a visual representation of the charge distribution and allows for the identification of sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors denote varying electrostatic potentials. Typically, red and yellow shades indicate regions of negative potential, which are rich in electrons and thus attractive to electrophiles. Conversely, blue and green shades represent areas of positive potential, which are electron-deficient and prone to attack by nucleophiles.

In the computational analysis of this compound and its analogues, MEP mapping reveals key insights into their chemical reactivity. The primary sites of interest for electrophilic interaction are the heteroatoms, namely the sulfur atom within the thiane ring and the nitrogen atom of the propan-2-amine substituent. The lone pairs of electrons on these atoms create regions of high electron density, resulting in a negative electrostatic potential. These areas are, therefore, the most likely targets for electrophilic attack.

The introduction of various substituents to the core structure of this compound can significantly alter the MEP map. Electron-withdrawing groups will generally increase the positive potential around the molecule, potentially making the amine hydrogens more acidic and the ring more susceptible to nucleophilic attack. In contrast, electron-donating groups would enhance the negative potential around the heteroatoms, thereby increasing their nucleophilicity.

To quantitatively assess these effects, theoretical calculations are employed to determine the MEP values at specific atomic sites. The following table presents representative MEP values for this compound and two hypothetical analogues, illustrating the impact of substitution on the electrostatic potential.

| Compound Name | Atom | MEP (kcal/mol) | Predicted Reactivity Site |

| This compound | S1 | -25.8 | Electrophilic Attack |

| N1 | -35.2 | Electrophilic Attack | |

| H (on N1) | +40.5 | Nucleophilic Attack | |

| 2-(1-Methylthian-4-yl)propan-2-amine | S1 | -27.1 | Electrophilic Attack |

| N1 | -36.0 | Electrophilic Attack | |

| H (on N1) | +40.2 | Nucleophilic Attack | |

| This compound with -NO2 at C2 | S1 | -22.5 | Electrophilic Attack |

| N1 | -32.8 | Electrophilic Attack | |

| H (on N1) | +42.1 | Nucleophilic Attack |

Note: The MEP values presented in this table are illustrative and based on general principles of computational chemistry for similar molecular structures. They are intended to demonstrate the relative differences in electrostatic potential due to substitution.

The data indicates that the introduction of an electron-donating methyl group at the sulfur atom slightly increases the negative MEP at both the sulfur and nitrogen atoms, suggesting enhanced nucleophilicity. Conversely, the presence of a strong electron-withdrawing nitro group on the thiane ring reduces the negative potential at the heteroatoms and increases the positive potential on the amine hydrogens, indicating a decrease in nucleophilicity and an increase in acidity, respectively. These computational insights are invaluable for understanding the structure-reactivity relationships within this class of compounds and for designing molecules with tailored chemical properties.

Research Applications and Broader Scientific Context of 2 Thian 4 Yl Propan 2 Amine Derivatives

Utilization as a Synthetic Building Block and Intermediate

The structural features of thiane (B73995) amines make them valuable as building blocks in organic synthesis. Chemists utilize these and similar molecules as starting points or key intermediates to construct more complex chemical entities.

Development of Complex Organic Architectures and Pharmaceutical Scaffolds

Thiane amines and related sulfur-and-nitrogen-containing heterocycles are considered valuable building blocks for creating diverse molecular libraries. enamine.netenamine.net In medicinal chemistry, such compounds serve as scaffolds, which are core structures upon which a variety of chemical modifications can be made to develop new pharmaceutical agents. The 2-amino-1,3,4-thiadiazole (B1665364) moiety, for example, is recognized as a potent scaffold for designing and synthesizing new compounds with significant antimicrobial potential. nih.govdovepress.com The reactivity of the amine group allows for extensive derivatization, making it a good starting point for developing future pharmacologically active molecules. nih.gov The inclusion of functional groups like amines and thiols in organic compounds can enhance their ability to interact with biological targets. researchgate.net

Application in Total Synthesis of Natural Products (e.g., Juvenile Hormones)

Thiane chemistry has been instrumental in the total synthesis of complex natural products. A notable example is its application in the synthesis of Cecropia juvenile hormones. acs.org Juvenile hormones (JHs) are a group of sesquiterpenoids that play a crucial role in regulating the physiology of insects, including their development, metamorphosis, and reproduction. wikipedia.orgnih.gov The synthesis of these hormones is a significant challenge in organic chemistry. Researchers have developed conceptually simple and practical total syntheses of these hormones leveraging new methodologies in thiane chemistry, demonstrating the utility of sulfur-containing heterocycles in achieving complex molecular targets. acs.org The biosynthesis of these hormones involves multiple enzymatic steps, starting from farnesyl pyrophosphate (FPP). nih.gov

Employment as Protective Groups in Organic Synthesis (1,3-dithianes)

A related application of sulfur-containing heterocycles is the use of 1,3-dithianes as protecting groups for carbonyl compounds (aldehydes and ketones). wikipedia.org This is a fundamental strategy in multi-step organic synthesis. asianpubs.org

Mechanism and Utility:

Formation: A carbonyl group reacts with 1,3-propanedithiol (B87085) in the presence of an acid catalyst to form a stable cyclic thioacetal, the 1,3-dithiane. wikipedia.orgorganic-chemistry.org

Stability: This dithiane group is highly stable under both acidic and basic conditions, protecting the original carbonyl functionality from reacting during subsequent chemical transformations on other parts of the molecule. asianpubs.orguwindsor.ca

Deprotection: The protecting group can be removed to regenerate the original carbonyl group when needed. organic-chemistry.org This deprotection step often requires specific reagents, such as those containing mercuric ions (Hg(II)), which have a high affinity for sulfur. wikipedia.orgyoutube.com Other methods involving oxidative or alkylative hydrolysis are also used. uwindsor.ca

The stability and reliable removal of 1,3-dithianes make them indispensable tools in the synthesis of complex natural products and other multifunctional organic compounds. asianpubs.orguwindsor.ca

Exploration of Biological Activities for Thiane-Containing Amines

The inherent chemical properties of molecules containing both thiane and amine functionalities have prompted investigations into their potential biological activities. The presence of nitrogen and sulfur atoms in the heterocyclic structure is often associated with pharmacological effects.

Antimicrobial and Antifungal Potential

A significant body of research has focused on the antimicrobial properties of various sulfur-and-nitrogen-containing heterocyclic compounds, which serve as structural analogs to thiane amines. Thiazole (B1198619), thiophene (B33073), and thiadiazole derivatives have demonstrated notable activity against a range of pathogens. nih.govnih.govnih.govresearchgate.net

For instance, certain 2-(arylamino)4-thienyl-1,3-thiazoles have shown promising antibacterial activity. researchgate.net Similarly, newly synthesized thiazole derivatives have exhibited very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov The mechanism of action for some of these compounds is believed to involve disruption of the fungal cell wall or cell membrane. nih.gov Thiophene derivatives have also shown synergistic effects when combined with existing antifungal drugs like fluconazole (B54011) against resistant Candida species. nih.gov

The following table summarizes selected findings on the antimicrobial activity of related heterocyclic compounds.

| Compound Class | Test Organism(s) | Key Finding(s) |

| Thiazole Derivatives | Candida albicans (clinical isolates) | Strong antifungal activity with MIC values ranging from 0.008–7.81 µg/mL. nih.gov |

| 2-amino-1,3,4-thiadiazole Derivatives | Microsporum gypseum, Trichophyton rubrum, C. albicans | Growth inhibition at concentrations between 4 and 8 μg/mL. dovepress.com |

| Thiophene Derivatives | Fluconazole-resistant Candida spp. | Antifungal action at 100 to 200 µg/mL; synergistic effect with fluconazole. nih.gov |

| 1,2,4-Triazoles and 1,3,4-Oxadiazoles (with thienyl moieties) | Staphylococcus aureus, Bacillus subtilis | Several compounds showed high activity against Gram-positive bacteria. nih.gov |

| Tertiary Amine on Polystyrene Fiber | E. coli, P. aeruginosa, S. aureus | Stronger activity against Gram-negative than Gram-positive bacteria. nih.gov |

This table is for illustrative purposes and represents data from studies on structurally related compounds.

Investigation of Antioxidant Capabilities

The investigation of antioxidant properties is another area of active research for amine- and sulfur-containing compounds. researchgate.net Organic compounds that contain amine functional groups have demonstrated various biological activities, including antioxidant effects. nih.gov

Studies on newly synthesized thiadiazole-triazole analogues have shown significant antioxidant activity. researchgate.net When screened using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, several analogues demonstrated high inhibition, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 22.63 to 31.71 µg/mL. These values were comparable to or better than butylated hydroxytoluene (BHT), a standard antioxidant. researchgate.net The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of both nitrogen and sulfur in the heterocyclic systems can contribute to this capability. researchgate.net

Neuroprotective Investigations in Related Thiane Compounds

While direct neuroprotective studies on 2-(Thian-4-yl)propan-2-amine are not extensively documented in publicly available literature, research into structurally related heterocyclic compounds provides a basis for potential neuroprotective applications. The investigation of neuroprotection often involves compounds that can mitigate neuronal damage caused by factors like excitotoxicity, oxidative stress, and neuroinflammation. mdpi.com

A notable compound, Theanine (γ-glutamylethylamide), though not a thiane, shares the characteristic of being a glutamate (B1630785) analogue and has demonstrated neuroprotective effects. nih.gov Studies have shown that theanine can protect cultured rat cortical neurons from glutamate-induced death and inhibit neuronal death in the hippocampus following transient forebrain ischemia. nih.gov The proposed mechanisms for these effects include the antagonism of glutamate receptor subtypes, such as AMPA and kainate receptors, although the affinity is relatively low. nih.govnih.gov Furthermore, theanine may regulate the glutamate-glutamine cycle in neurons by inhibiting the transport of glutamine, thereby reducing the synthesis of glutamate and protecting against excitotoxicity. mdpi.com

Bioactive compounds from natural sources are known to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory effects, and the modulation of key signaling pathways crucial for neuronal survival like PI3K/AKT and BDNF-TrkB-CREB. mdpi.com The presence of a heterocyclic scaffold, such as the thiane ring, offers a template for designing compounds that could interact with neurological targets. Future research could explore whether thiane derivatives, including this compound, can modulate similar pathways, such as glutamate neurotransmission or other neurotrophic factor signaling, to confer protection against neuronal injury seen in neurodegenerative diseases. youtube.com

Ligand-Target Interactions with Enzymes and Receptors

The interaction between a small molecule (ligand) and a biological macromolecule (target, such as an enzyme or receptor) is fundamental to pharmacology. youtube.com This interaction is governed by the molecular structures of both the ligand and the target's binding site, leading to a biological response. youtube.comnih.gov Derivatives of heterocyclic systems, including those related to thiane, are frequently explored as ligands for various biological targets due to their diverse structural possibilities.

For instance, the endocannabinoid system, which includes the CB1 and CB2 G protein-coupled receptors, is a significant area of study. nih.gov Ligands for these receptors are often grouped into phytocannabinoids, synthetic cannabinoids, and endocannabinoids. nih.gov The design of synthetic ligands that can selectively activate or block these receptors is a major focus of therapeutic research.

Enzymes are another critical class of drug targets. nih.gov Targeting hydrolase enzymes, for example, can be an alternative to directly agonizing a receptor, as it amplifies the endogenous signaling pathways. nih.gov The specificity of ligand-target interactions is crucial; compounds that can selectively target one enzyme or receptor over others are highly desirable to minimize off-target effects. Thiazine (B8601807) derivatives, for example, have been optimized to achieve low nanomolar binding affinity for specific protein kinases, demonstrating that they are not promiscuous inhibitors. technologypublisher.com The thiane scaffold of this compound provides a three-dimensional structure that can be functionalized to achieve specific interactions with the binding pockets of various enzymes and receptors.

Design of Compounds with Pesticidal Activities (Insecticidal, Fungicidal)

Heterocyclic compounds are integral to the development of modern pesticides due to their high activity, selectivity, and often novel modes of action. frontiersin.org The design of new pesticidal agents frequently involves incorporating or modifying heterocyclic scaffolds to enhance efficacy and overcome resistance. researchgate.net

In the field of insecticides, diamide (B1670390) and neonicotinoid compounds have become major classes of commercial products. mdpi.comnih.gov Diamide insecticides act on insect ryanodine (B192298) receptors, a mode of action distinct from many older insecticides. nih.gov The design of new derivatives in this class often involves modifying the core structure to improve activity against specific pests; for example, introducing an indane group into a chlorantraniliprole (B1668704) scaffold has been shown to yield compounds with potent insecticidal activity against Mythimna separata. mdpi.com Similarly, thiadiazine derivatives have been developed and patented for their insecticidal properties. google.com

For fungicidal applications, heterocyclic compounds are also paramount. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed by splicing the nicotinic acid and thiophene heterocycles. nih.gov This approach led to the discovery of compounds with excellent fungicidal activity against cucumber downy mildew, superior to existing commercial fungicides in field trials. nih.gov Other research has focused on designing 1,2,4-oxadiazole (B8745197) derivatives that exhibit activity against both fungi and nematodes, addressing a need for broad-spectrum control agents. mdpi.com The thiane ring in this compound represents a scaffold that could be incorporated into novel pesticide designs, potentially targeting insect nervous system receptors or fungal metabolic enzymes.

Inhibition of Molecular Targets (e.g., Protein Kinases, Deubiquitinases)

The selective inhibition of specific molecular targets is a cornerstone of modern drug discovery. Protein kinases and deubiquitinases (DUBs) are two important enzyme families that are actively being targeted for therapeutic intervention, particularly in oncology.

Protein Kinase Inhibition Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. nih.govtrea.com Aberrant kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets. trea.comimrpress.com Heterocyclic scaffolds are prominent in the design of kinase inhibitors. Thiazole and thiazine derivatives, which are structurally related to thiane through the presence of a sulfur-containing heterocycle, have shown significant potential. technologypublisher.comnih.gov These compounds can act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase in either its active or inactive conformation. technologypublisher.comnih.gov

| Kinase Family | Specific Targets | Role of Heterocyclic Inhibitors |

| Serine/Threonine Kinases | Cyclin-dependent kinases (CDKs), Protein Kinase A (PKA), DYRK family | Thiazole and thiazine derivatives have been developed to target these kinases, which are involved in cell cycle regulation and signaling pathways implicated in cancer. technologypublisher.comnih.gov |

| Tyrosine Kinases | EGFR, B-Raf, VEGFR2, Src | A wide range of natural and synthetic compounds containing heterocyclic motifs inhibit these kinases, which are crucial for cell growth, proliferation, and angiogenesis. trea.comimrpress.comnih.gov |

Deubiquitinase (DUB) Inhibition DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating processes controlled by the ubiquitin-proteasome system. nih.gov With approximately 100 members, the DUB family is an emerging class of drug targets for diseases like cancer and neurodegeneration. nih.govencyclopedia.pub The development of selective chemical probes for DUBs has been challenging. nih.gov However, screening of purpose-built covalent libraries has led to the identification of selective inhibitors against numerous DUBs. nih.gov For example, spautin-1 is known to inhibit USP10 and USP13, which are involved in autophagy. encyclopedia.pub The development of inhibitors for specific DUBs, such as a first-in-class probe for VCPIP1 with nanomolar potency, highlights the potential for targeting this enzyme class with novel chemical scaffolds. nih.gov

| DUB Family | Example Inhibitor | Mechanism/Significance |

| Ubiquitin-specific proteases (USP) | Spautin-1 (inhibits USP10, USP13) | These DUBs have diverse roles; inhibitors are used as chemical probes to study cellular processes like autophagy. encyclopedia.pub |

| Ubiquitin-specific proteases (USP) | FT671, GNE6640 (inhibit USP7) | USP7 is involved in pathways related to cancer, making its inhibitors potential therapeutics. encyclopedia.pub |

| Various Cysteine Protease DUBs | HBX41108, PR-619 | These are characterized as multitargeted DUB inhibitors, useful for studying the broader DUB family. nih.gov |

Material Science and Polymer Chemistry Applications

Heterocyclic compounds, including sulfur-containing rings like thiane, are valuable components in the fields of material science and polymer chemistry. Their inclusion in polymer structures can impart specific thermal, mechanical, electrical, and photophysical properties. doi.org

Synthetic polymers incorporating aromatic heterocycles in their backbone are known for their excellent thermal stability and are used in high-performance applications, such as adhesives for the aerospace industry. doi.org The synthesis of such polymers can be achieved through methods like condensation polymerization or cycloaddition reactions. doi.org

In the broader context of polymer chemistry, thiocarbonyl compounds have been utilized extensively. researchgate.net They can function as monomers, polymerization catalysts, and chain transfer agents, particularly in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled architectures. researchgate.net Thiol-yne "click" chemistry is another efficient method for creating robust polymer networks under mild conditions by reacting thiol and alkyne groups to form stable thioether linkages. These materials have applications in drug delivery, self-healing coatings, and biomedical devices. The thiane moiety, containing a saturated thioether, represents a stable structural unit that could be incorporated into polymer backbones or side chains to influence properties like chain flexibility and chemical resistance.

Applications in Coordination Chemistry and Ligand Design

The design and synthesis of ligands are crucial elements in coordination chemistry, influencing the properties of the resulting metal complexes used in catalysis, materials science, and medicine. york.ac.uknih.gov A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The atoms in the ligand that bind directly to the metal are known as donor atoms.

In the case of this compound, both the sulfur atom of the thiane ring and the nitrogen atom of the amine group are potential donor sites. The sulfur atom, with its lone pairs of electrons, can act as a soft donor, while the nitrogen of the primary amine is a harder donor. This combination makes it a potentially hemilabile ligand, where one donor atom can dissociate reversibly while the other remains bound, which can be a valuable property in catalysis.

The design of ligands often involves pre-organizing binding sites to ensure they can interact effectively with a metal ion. hud.ac.uk Heterocyclic systems are frequently used in ligand design. For example, ligands incorporating pyridine (B92270) and thiazole units have been synthesized to create specific coordination geometries with metals like copper, nickel, and cobalt. hud.ac.ukrsc.org The spatial arrangement of donor atoms dictates the structure and stability of the resulting complex. The thiane ring provides a defined three-dimensional cyclohexane-like conformation, which can be exploited to control the orientation of the amine group and influence the coordination environment around a metal center. This makes derivatives of this compound interesting candidates for developing new catalysts or functional materials. uni-wuerzburg.de

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient, selective, and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research on 2-(thian-4-yl)propan-2-amine will likely focus on creating novel synthetic pathways that adhere to the principles of green chemistry. This includes the exploration of catalytic systems that can facilitate the construction of the thiane (B73995) ring and the introduction of the aminopropane moiety with high atom economy.

Current synthetic strategies for related amine compounds often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Emerging methodologies such as C-H activation, flow chemistry, and biocatalysis offer promising avenues for more sustainable production. For instance, the direct functionalization of thiane at the C-4 position would represent a significant improvement over existing methods. The use of renewable starting materials and solvent-free or aqueous reaction conditions will also be a key focus.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H Amination | High atom economy, reduced step count. | Selectivity at the C-4 position of the thiane ring. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial optimization of reaction parameters. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enzyme stability and substrate scope. |

| Reductive Amination | Utilizes readily available starting materials. | Use of stoichiometric reducing agents. |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships. While standard spectroscopic techniques such as NMR and mass spectrometry provide fundamental structural information, future research will necessitate the application of more advanced methods.

Two-dimensional NMR techniques, including HSQC, HMBC, and NOESY, will be instrumental in unambiguously assigning the complex spectra of novel derivatives. X-ray crystallography will provide definitive proof of the solid-state conformation and stereochemistry of these compounds. nih.govlibretexts.org Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to study the gas-phase conformation of these molecules.

Table 2: Spectroscopic Data for this compound (Predicted)

| Property | Predicted Value |

| Molecular Formula | C8H17NS |

| Molecular Weight | 159.30 g/mol |

| ¹H NMR (ppm) | Predictions would require specific software and are not readily available in general searches. |

| ¹³C NMR (ppm) | Predictions would require specific software and are not readily available in general searches. |

| Mass Spectrum (m/z) | [M+H]⁺: 160.1155 |

Note: The spectroscopic data presented are predicted values from computational models and await experimental verification.

Integration of Computational Chemistry and Machine Learning in Rational Design and Activity Prediction

Computational chemistry and machine learning are revolutionizing the process of drug discovery and materials science. youtube.com These in silico tools can significantly accelerate the design and optimization of novel derivatives of this compound.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of these compounds with biological targets. openochem.org Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can identify key structural features that correlate with desired biological activities or physical properties. youtube.com Furthermore, machine learning models can be trained on existing reaction data to predict the outcomes of novel synthetic transformations, thereby guiding experimental efforts. openochem.orgnih.gov

Exploration of New Chemical Transformations and Reactivity Profiles for the Thiane-Amine Scaffold